molecular formula C13H13Cl2N3S B2488320 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline CAS No. 320423-10-7

2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline

Cat. No.: B2488320
CAS No.: 320423-10-7
M. Wt: 314.23
InChI Key: DPVZCDRSNBWNCH-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is a complex organic compound that features a dichlorinated benzene ring, an imidazole ring, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloroaniline: Shares the dichlorinated benzene ring but lacks the imidazole and ethylsulfanyl groups.

    2-(ethylsulfanyl)-1-methyl-1H-imidazole: Contains the imidazole and ethylsulfanyl groups but lacks the dichlorinated benzene ring.

Uniqueness

2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZCDRSNBWNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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